It is important to note that searches for "Nordicentrine" did not yield any relevant results. It is highly probable that this was a misspelling of "Dicentrine," an aporphine alkaloid that has been the subject of pharmacological research. This document focuses on the scientifically documented mechanism of action of Dicentrine.
It is important to note that searches for "Nordicentrine" did not yield any relevant results. It is highly probable that this was a misspelling of "Dicentrine," an aporphine alkaloid that has been the subject of pharmacological research. This document focuses on the scientifically documented mechanism of action of Dicentrine.
An In-depth Technical Guide to the Mechanism of Action of Dicentrine
Dicentrine is a naturally occurring aporphine alkaloid found in various plant species, notably from the Lauraceae and Menispermaceae families, such as Lindera megaphylla and Stephania epigaea Lo.[1] It has demonstrated a range of pharmacological activities, pointing to a multi-target mechanism of action. This guide provides a detailed overview of the molecular mechanisms underlying Dicentrine's effects, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Core Mechanism: Alpha-1 Adrenoceptor Antagonism
The most extensively characterized mechanism of action for Dicentrine is its potent and selective antagonism of α1-adrenoceptors in vascular smooth muscle.[2][3] This action underlies its antihypertensive effects.[4][5]
Experimental Evidence and Protocols
Isolated Tissue Studies:
-
Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs' solution. The aorta is cut into rings, and the endothelium may be removed by gentle rubbing. These rings are then mounted in organ baths containing Krebs' solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 mixture.
-
Protocol: After an equilibration period under a resting tension of 1.5 g, cumulative concentration-response curves to α1-adrenoceptor agonists such as noradrenaline or phenylephrine are generated in the absence and presence of increasing concentrations of Dicentrine. The antagonistic effect is quantified by determining the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
-
Results: Dicentrine competitively antagonizes noradrenaline- and phenylephrine-induced vasoconstriction.[2]
Quantitative Data: Adrenoceptor Antagonist Potency
| Agonist | Antagonist | Preparation | pA2 Value (Mean ± SEM) | Reference |
| Noradrenaline | Dicentrine | Rat Thoracic Aorta | 8.19 ± 0.09 | [2] |
| Phenylephrine | Dicentrine | Rat Thoracic Aorta | 9.01 ± 0.10 | [2] |
| Phenylephrine | Prazosin | Rat Thoracic Aorta | 10.60 ± 0.10 | [2] |
| Noradrenaline | Phentolamine | Rat Thoracic Aorta | 7.53 ± 0.10 | [2] |
| Noradrenaline | Yohimbine | Rat Thoracic Aorta | 6.20 ± 0.05 | [2] |
Signaling Pathway Analysis:
-
Protocol: To investigate the downstream effects of α1-adrenoceptor blockade, the formation of inositol monophosphate (IP1), a downstream second messenger, is measured. Rat thoracic aorta segments are incubated with [3H]-myo-inositol to label membrane phosphoinositides. After agonist stimulation in the presence or absence of Dicentrine, the reaction is stopped, and IP1 is separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
Results: Dicentrine suppresses noradrenaline-induced inositol monophosphate formation in the rat thoracic aorta, confirming its action on the Gq-protein coupled α1-adrenoceptor signaling cascade.[2]
Signaling Pathway of Dicentrine as an α1-Adrenoceptor Antagonist
Caption: Dicentrine blocks α1-adrenoceptor activation and downstream signaling.
Modulation of Ion Channels
Dicentrine has been shown to modulate the activity of several ion channels, contributing to its diverse pharmacological profile, including antinociceptive and antiarrhythmic effects.
TRPA1 Channel Interaction
Dicentrine exhibits antinociceptive (pain-relieving) effects, particularly in inflammatory pain models, which are mediated through its interaction with the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[6][7][8]
Experimental Evidence and Protocols
In Vivo Nociception Assays:
-
Cinnamaldehyde-Induced Nociception: Male Swiss mice are pre-treated with Dicentrine orally or co-injected intraplantarly with the TRPA1 agonist, cinnamaldehyde. The time spent licking the injected paw is recorded as a measure of nociceptive behavior.
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain: CFA is injected into the mouse hind paw to induce inflammation. Mechanical hypersensitivity is assessed using von Frey filaments, and cold hypersensitivity is measured by the response to a drop of acetone. The effect of Dicentrine on these pain-related behaviors is then evaluated.
-
Results: Dicentrine reduces nociceptive behaviors induced by cinnamaldehyde and attenuates mechanical and cold hypersensitivity in the CFA model, suggesting an interaction with the TRPA1 pathway.[6][8]
Experimental Workflow for Investigating Dicentrine's Antinociceptive Effects
Caption: Workflow for evaluating the antinociceptive effects of Dicentrine.
Sodium and Potassium Channel Blockade
Dicentrine also exhibits electrophysiological effects on cardiac cells by blocking sodium and potassium channels, suggesting potential antiarrhythmic properties.[3][9]
Experimental Evidence and Protocols
Whole-Cell Patch Clamp Electrophysiology:
-
Cell Preparation: Single cardiac myocytes are isolated from rabbit hearts.
-
Protocol: The whole-cell patch-clamp technique is used to record action potentials and specific ion currents. To study sodium currents, potassium currents are blocked, and the cell is held at a negative potential, followed by depolarizing voltage steps. To study potassium currents, sodium and calcium channels are blocked, and the cell is subjected to depolarizing pulses from a holding potential. The effects of Dicentrine on the current-voltage relationships and the kinetics of these channels are then analyzed.
-
Results: In rabbit cardiac myocytes, Dicentrine was found to inhibit the transient potassium outward current and the sodium inward current, leading to a prolongation of the action potential duration.[9]
Anti-Cancer Activity
Dicentrine has demonstrated cytotoxic effects against various cancer cell lines through multiple mechanisms.[10]
Inhibition of Topoisomerase II
Dicentrine and its analogues can induce cell cycle arrest and apoptosis in cancer cells by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.
Experimental Evidence and Protocols
-
Cell Lines: Human cancer cell lines such as HL-60 (leukemia), A549 (lung adenocarcinoma), and HepG2 (hepatoma) are used.
-
Cell Cycle Analysis: Cells are treated with Dicentrine, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Apoptosis Assays: Apoptosis can be assessed by measuring the externalization of phosphatidylserine using Annexin V staining and flow cytometry, or by quantifying DNA fragmentation using an ELISA-based assay.
-
Topoisomerase II Activity Assay: The effect of Dicentrine on topoisomerase II activity is measured using a kinetoplast DNA (kDNA) concatenation assay. The ability of the enzyme to interlock small DNA circles into a large network in the presence and absence of Dicentrine is evaluated by gel electrophoresis.
-
Results: Dicentrine induces G2/M cell cycle arrest and apoptosis in cancer cells, and this is associated with the inhibition of topoisomerase II activity.
Modulation of NF-κB and AP-1 Signaling
Dicentrine can potentiate TNF-α-induced apoptosis and suppress the invasion of lung adenocarcinoma cells by modulating the NF-κB and AP-1 signaling pathways.
Experimental Evidence and Protocols
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Apoptosis and Invasion Assays: The effect of Dicentrine in combination with TNF-α on apoptosis is measured as described above. Cell invasion is assessed using a Matrigel-coated Boyden chamber assay.
-
Western Blotting: The expression and phosphorylation status of key proteins in the NF-κB and AP-1 signaling pathways (e.g., TAK1, p38, JNK, Akt, p65, c-Jun) are analyzed by Western blotting.
-
Results: Dicentrine enhances TNF-α-induced apoptosis and inhibits invasion in A549 cells by suppressing the activation of TAK1, MAPKs, and Akt, which leads to reduced transcriptional activity of NF-κB and AP-1.
Signaling Pathway of Dicentrine's Anti-Cancer Effects in A549 Cells
Caption: Dicentrine inhibits NF-κB and AP-1 signaling pathways in cancer cells.
Inhibition of Protein Disulfide Isomerase (PDI)
Recent studies have identified Dicentrine as an inhibitor of protein disulfide isomerase (PDI), an enzyme that is overexpressed in many cancer cells and plays a role in tumor growth and survival.[3][11]
Experimental Evidence and Protocols
-
Cell Line: HepG2 human hepatoma cells.
-
PDI Inhibition Assay: The enzymatic activity of PDI is measured using an insulin turbidity assay. PDI reduces the disulfide bonds in insulin, causing it to aggregate, which can be measured spectrophotometrically. The ability of Dicentrine to inhibit this process is quantified.
-
Cell Viability Assay: The effect of Dicentrine on the viability of HepG2 cells is determined using an MTT assay.
-
Results: Dicentrine inhibits the enzymatic activity of PDI and reduces the viability of HepG2 cells.
Quantitative Data: PDI Inhibition
| Compound | Target | Assay | IC50 (µM) | Reference |
| Dicentrine | PDI | Insulin Turbidity | 56.70 | [11] |
| Dicentrinone | PDI | Insulin Turbidity | 43.95 | [11] |
Conclusion
Dicentrine is a pharmacologically active alkaloid with a complex mechanism of action. Its primary and most well-documented effect is the competitive antagonism of α1-adrenoceptors, which accounts for its vasodilatory and antihypertensive properties. Additionally, Dicentrine modulates the activity of TRPA1, sodium, and potassium ion channels, contributing to its antinociceptive and potential antiarrhythmic effects. Furthermore, Dicentrine exhibits promising anti-cancer activity through the inhibition of topoisomerase II and PDI, as well as the modulation of key pro-survival signaling pathways such as NF-κB and AP-1. The multifaceted nature of Dicentrine's interactions with various molecular targets makes it an interesting lead compound for the development of novel therapeutics for a range of disorders, from hypertension and chronic pain to cancer. Further research is warranted to fully elucidate the intricate details of its mechanisms and to explore its therapeutic potential in clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Effects of dicentrine on haemodynamic, plasma lipid, lipoprotein level and vascular reactivity in hyperlipidaemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dicentrine Analogue-Induced G2/M Arrest and Apoptosis through Inhibition of Topoisomerase II Activity in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The electrophysiological effects of dicentrine on the conduction system of rabbit heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The electrophysiological effects of dicentrine on the conduction system of rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haemodynamic effects of dicentrine, a novel alpha 1-adrenoceptor antagonist: comparison with prazosin in spontaneously hypertensive and normotensive Wistar-Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
